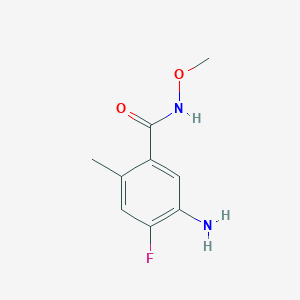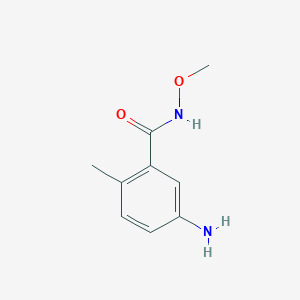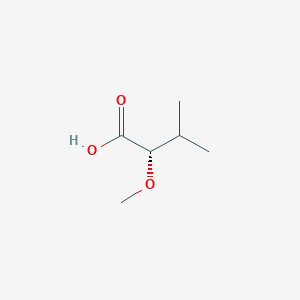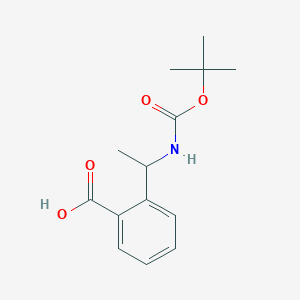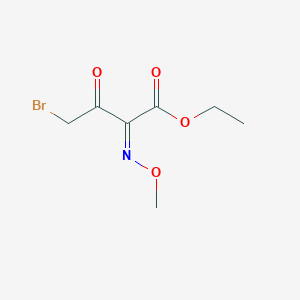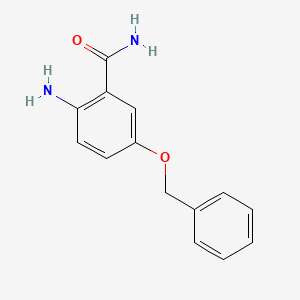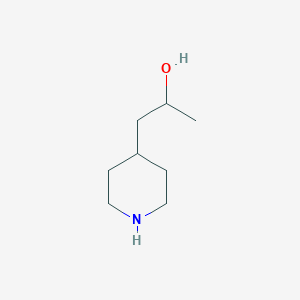
1-(Piperidin-4-YL)propan-2-OL
Übersicht
Beschreibung
1-(Piperidin-4-YL)propan-2-OL is an organic compound . Its chemical structure includes a 2-methylpropyl group connected to a carbon atom containing a 4-piperidinyl . The compound’s CAS number is 1126084-45-4 and its molecular weight is 179.69 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a propyl group with a hydroxyl (OH) group on the second carbon . The InChI key for this compound is GHQBJLLYEHMIQT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid or viscous liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .Wissenschaftliche Forschungsanwendungen
Crystal Structure Studies
1-(Piperidin-4-yl)propan-2-ol and its derivatives have been studied for their crystal structures. For example, Gzella, Wrzeciono, and Pöppel (1999) examined the crystal structure of a derivative, highlighting its two enantiomers and the presence of hydrogen bonds in its crystal lattice. This research contributes to understanding the molecular geometry and interactions of such compounds (Gzella, Wrzeciono, & Pöppel, 1999).
Synthesis and Pharmaceutical Applications
The synthesis of this compound derivatives has been explored for potential pharmaceutical applications. Vardanyan (2018) describes methods to synthesize derivatives with various pharmacological properties. This research is pivotal in developing new drugs and understanding the chemical pathways for their synthesis (Vardanyan, 2018).
Antidepressant Activity
Kumar et al. (2004) investigated derivatives of this compound for their antidepressant activity, demonstrating their potential in treating depression. The study provided insights into the antidepressant-like effects of these compounds and their pharmacological profile (Kumar et al., 2004).
Anticancer Properties
Research by Shimizu et al. (2019) identified a derivative of this compound as an effective anti-bladder cancer drug. This study highlights the potential of these compounds in oncological treatments, providing a foundation for future cancer therapeutics (Shimizu et al., 2019).
Nanotechnology Applications
Mokhtary and Torabi (2017) utilized this compound derivatives in the synthesis of complex organic compounds using nano magnetite as a catalyst. This study demonstrates the role of these compounds in advanced synthesis techniques, particularly in nanotechnology (Mokhtary & Torabi, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Biochemical Pathways
Piperidine derivatives have been shown to impact a wide variety of biological activities .
Pharmacokinetics
The compound’s molecular weight is 14323 , which could potentially influence its bioavailability.
Result of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at 2-8°c .
Biochemische Analyse
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the piperidine derivative.
Cellular Effects
Piperidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-piperidin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-2-4-9-5-3-8/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQBJLLYEHMIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCNCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)
![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3148775.png)
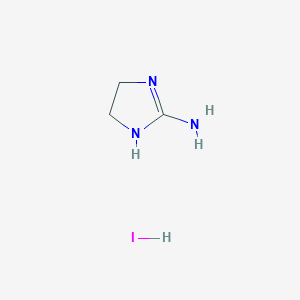
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B3148797.png)
